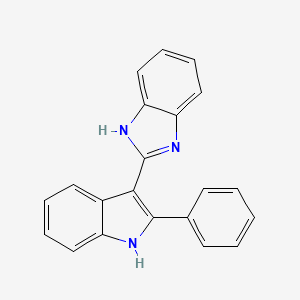

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole and its derivatives often involves multi-step chemical processes. One approach includes the condensation of 2-aryl-indol-3-aldehydes with 2-(2/3/4-aminophenyl)benzimidazoles in isopropanol, characterized by elemental and spectral studies, showcasing a method for creating benzimidazole derivatives with potential biological activity (Agarwal et al., 1984). Another method utilizes microwave irradiation to synthesize benzimidazole derivatives, offering advantages in yield and time reduction compared to conventional heating methods (Algul et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole derivatives has been examined using various analytical techniques. For instance, the structure of a novel indole derivative was characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis, demonstrating its high cytotoxic potential against leukemia cell lines (Guillon et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of benzimidazole derivatives are influenced by their molecular structure. The introduction of various functional groups can significantly alter their biological activity. For instance, modifications with strong electron-withdrawing substituents have shown to increase anionophoric activity in 1,3-bis(benzimidazol-2-yl)benzene derivatives (Peng et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole compounds, such as solubility and crystallinity, are crucial for their application in drug formulation. The crystal structure of the title compound, C23H18BrN3O2S2, revealed interactions stabilizing the molecular structure, which are essential for understanding the compound's behavior in biological systems (Usman et al., 2005).

Chemical Properties Analysis

The chemical properties, including the reactivity towards various substrates and conditions, determine the versatility of benzimidazole derivatives in chemical synthesis and pharmaceutical applications. For example, the synthesis of 2-substituted benzimidazolyl heterocycles showcased the reactivity of these compounds under different conditions, providing insights into their potential utility in creating pharmacologically active molecules (Kalalbandi & Seetharamappa, 2016).

Applications De Recherche Scientifique

1. Anti-Inflammatory Activity

A study by Bhor and Pawar (2022) explored the anti-inflammatory activity of various benzimidazole derivatives. They synthesized compounds including benzimidazoles and tested them using the rat-paw-oedema method. Some synthesized drugs showed better anti-inflammation activities compared to the standard drug Indomethacin, highlighting the potential of benzimidazole derivatives in anti-inflammatory applications (Bhor & Pawar, 2022).

2. Anticancer Properties

Anwar et al. (2023) developed a method for synthesizing indole-3-substituted-2-benzimidazoles, demonstrating their efficacy as anti-cancer agents against various cancer cell lines. This indicates the potential of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole derivatives in cancer treatment (Anwar et al., 2023).

3. Antitubercular and CNS Activities

Agarwal, Agarwal, and Kumar (1984) reported significant antitubercular activity in some benzimidazole derivatives. They synthesized indole derivatives and tested them against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Agarwal, Agarwal, & Kumar, 1984).

4. Antimicrobial Activity

Karalı et al. (2004) synthesized benzimidazole derivatives and evaluated them for antimicrobial activity against various pathogens. Some derivatives demonstrated activity against Staphylococcus epidermidis, indicating potential use in combating bacterial infections (Karalı et al., 2004).

5. Vasorelaxant Leads for Hypertensive Diseases

Estrada-Soto et al. (2006) investigated the relaxant activity of benzimidazole derivatives on isolated rat aortic rings, identifying compounds with potent vasorelaxant effects. This suggests potential therapeutic applications for hypertensive diseases (Estrada-Soto et al., 2006).

6. Cytotoxic Potential Against Leukemia Cell Lines

Guillon et al. (2018) synthesized a compound involving a benzimidazole derivative and found it to exhibit high cytotoxic potential against various leukemia cell lines, pointing to possible applications in leukemia treatment (Guillon et al., 2018).

7. Hyaluronidase Inhibitory Activity

Algul et al. (2008) synthesized benzimidazole, benzothiazole, and indole derivatives and tested them for hyaluronidase inhibitory activity. The study indicates the potential of these compounds in therapies involving hyaluronidase inhibition (Algul et al., 2008).

8. Methicillin-Resistant Staphylococcus Aureus (MRSA) Inhibitors

Chaudhari et al. (2020) described the synthesis of N-substituted phenyl acetamide benzimidazole derivatives and their effectiveness against MRSA. This highlights potential applications in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).

Mécanisme D'action

Orientations Futures

The future directions for research on “2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-2-8-14(9-3-1)20-19(15-10-4-5-11-16(15)22-20)21-23-17-12-6-7-13-18(17)24-21/h1-13,22H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAJUYPACHXHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353729 | |

| Record name | 1H-Benzimidazole, 2-(2-phenyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole | |

CAS RN |

300572-26-3 | |

| Record name | 1H-Benzimidazole, 2-(2-phenyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5639173.png)

![9-(3-cyclohexen-1-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5639180.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639187.png)

![(3R*,4R*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5639198.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639205.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5639215.png)

![2-(3-methyl-2-buten-1-yl)-8-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639218.png)

![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5639223.png)

![N-(2-fluorophenyl)-3-[1-(3-thienylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5639233.png)

![methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5639247.png)